molecular formula C6H8N2O2P- B8608361 amino(anilino)phosphinate

amino(anilino)phosphinate

Cat. No.: B8608361
M. Wt: 171.11 g/mol
InChI Key: RTIBQMSSSJYWIE-UHFFFAOYSA-M
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Description

The compound with the identifier “amino(anilino)phosphinate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino(anilino)phosphinate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the coupling of itaconic acid or itaconic anhydride with a hyaluronic acid material under the action of a coupling agent, such as a polyamine . The coupling agent first reacts with the hyaluronic acid, facilitating the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

amino(anilino)phosphinate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

amino(anilino)phosphinate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of amino(anilino)phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to amino(anilino)phosphinate include other derivatives of itaconic acid and hyaluronic acid, which share structural similarities and may exhibit comparable properties.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H8N2O2P-

Molecular Weight

171.11 g/mol

IUPAC Name

amino(anilino)phosphinate

InChI

InChI=1S/C6H9N2O2P/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9,10)/p-1

InChI Key

RTIBQMSSSJYWIE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(N)[O-]

Origin of Product

United States

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